Product packaging for Thiazolo[5,4-d]pyrimidin-7-amine(Cat. No.:CAS No. 2846-90-4)

Thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B167717
CAS No.: 2846-90-4
M. Wt: 152.18 g/mol
InChI Key: XLQTXFKCBDQZSN-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidin-7-amine is a chemical scaffold of significant interest in medicinal chemistry, particularly for the development of novel adenosine receptor (AR) antagonists. Research indicates that derivatives of this core structure exhibit high-affinity and subnanomolar binding affinity at human adenosine A1 and A2A receptor subtypes, which are prominent G protein-coupled receptors (GPCRs) in the central nervous system . The antagonism of these receptors is a validated strategy for exploring new therapeutic avenues. Preclinical studies highlight the potential of these compounds, with specific analogs demonstrating potent antidepressant-like efficacy in animal models such as the forced swim test and tail suspension test, comparable to reference standards . This makes this compound a valuable precursor for researchers investigating new neuropharmacological agents targeting conditions like depression and Parkinson's disease . The compound serves as a key synthetic intermediate for constructing diverse libraries of molecules aimed at optimizing affinity and selectivity for adenosine receptor subtypes . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4S B167717 Thiazolo[5,4-d]pyrimidin-7-amine CAS No. 2846-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidin-7-amine
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InChI

InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLQTXFKCBDQZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90325618
Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Molecular Weight

152.18 g/mol
Source PubChem
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CAS No.

2846-90-4
Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Record name thiazolo[5,4-d]pyrimidin-7-amine
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Advanced Synthetic Methodologies for Thiazolo 5,4 D Pyrimidin 7 Amine and Its Derivatives

Strategic Approaches to the Core Thiazolo[5,4-d]pyrimidine (B3050601) Ring System Formation

The construction of the fused thiazolo[5,4-d]pyrimidine ring system is the foundational step in the synthesis of its derivatives. Various strategic approaches have been developed to achieve this, primarily involving cyclization reactions and the use of specific precursors.

Cyclization Reactions for the Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

Cyclization reactions are a cornerstone in the synthesis of the thiazolo[5,4-d]pyrimidine core. These reactions typically involve the formation of either the thiazole (B1198619) or the pyrimidine (B1678525) ring onto a pre-existing complementary ring.

One common strategy involves the Thorpe-Ziegler cyclization. For instance, the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives has been achieved through efficient Thorpe-Ziegler and subsequent cyclization reactions. mdpi.com Another approach involves the reaction of 2-aminothiole with arylacetylchlorides at high temperatures to yield thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov These dihydroxy intermediates can then be further modified.

Microwave-assisted synthesis has also been employed to accelerate these cyclization processes. For example, the synthesis of thiazolo[5,4-d]pyrimidines can be achieved from 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, and thiourea (B124793) under microwave irradiation within a short reaction time. researchgate.net

The table below summarizes various cyclization reactions used for the synthesis of the thiazolo[5,4-d]pyrimidine core.

PrecursorsReagents and ConditionsProductReference
2-aminothiole and arylacetylchlorideNMP, 150 °C, 10–15 hthiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives nih.gov
5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, thioureaMicrowave irradiationthiazolo[5,4-d]pyrimidines researchgate.net
5-aminothiazole intermediate1. Hydrolysis of ethyl carbamate2. Cyclization with phosgene (B1210022) derivativesthiazolo[5,4-d]pyrimidine-5,7-dione clockss.org
4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamidesOne-pot reaction with sulphur, 2-cyanoacetamide, and appropriate isothiocyanate3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro rsc.orgmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-ones mdpi.com

Utilization of Specific Precursors in Thiazolo[5,4-d]pyrimidine Synthesis

The choice of precursors is critical in directing the synthesis towards the desired thiazolo[5,4-d]pyrimidine derivatives. 5-Aminothiazole-4-carboxamide is a key and convenient precursor for the synthesis of various thiazolo[5,4-d]pyrimidine motifs. researchgate.net

Another versatile precursor is 7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine, which can be used to synthesize a variety of derivatives through nucleophilic displacement of the chlorine atom. sci-hub.se Similarly, 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) serves as a valuable building block, which can be synthesized from ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate in a multi-step process. clockss.org

The following table highlights some key precursors and their roles in the synthesis of the thiazolo[5,4-d]pyrimidine core.

PrecursorSynthetic UtilityResulting Core StructureReference
5-Aminothiazole-4-carboxamideKey intermediate for building the pyrimidine ringThiazolo[5,4-d]pyrimidine researchgate.net
2-aminothioleReacts with arylacetylchlorides to form the pyrimidine ring7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine nih.gov
7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidinePrecursor for nucleophilic substitution reactions at the 7-position7-substituted-thiazolo[5,4-d]pyrimidines sci-hub.se
5,7-Dichlorothiazolo[5,4-d]pyrimidineStarting material for sequential nucleophilic substitutionsDi-substituted thiazolo[5,4-d]pyrimidines clockss.orgsdu.dk

Contemporary Synthetic Transformations for Derivatization

Once the core thiazolo[5,4-d]pyrimidine ring system is established, contemporary synthetic methods are employed to introduce functional diversity. These methods include nucleophilic substitution, palladium-catalyzed coupling reactions, and solid-phase synthesis for library generation.

Nucleophilic Substitution Reactions for Functionalization of the Thiazolo[5,4-d]pyrimidine Core

Nucleophilic substitution is a widely used method for the functionalization of the thiazolo[5,4-d]pyrimidine core, particularly at positions that have been activated with a leaving group, such as a chlorine atom.

For example, 7-chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine readily reacts with various primary and secondary amines to produce the corresponding 7-substituted amino derivatives. sci-hub.se Similarly, reaction with hydrazine (B178648) hydrate (B1144303) followed by condensation with aromatic aldehydes can yield hydrazone derivatives. sci-hub.se

The reactivity of dichloro-derivatives, such as 5,7-dichlorothiazolo[5,4-d]pyrimidine, allows for sequential and selective nucleophilic substitutions. This enables the introduction of different substituents at the 5 and 7-positions, leading to a wide range of functionalized molecules. sdu.dk For example, reaction with 4-hydroxy-3,5-dimethylbenzonitrile (B139854) followed by another nucleophilic substitution with an aminopiperidine derivative has been reported. sdu.dk

Palladium-Catalyzed Coupling Reactions in Thiazolo[5,4-d]pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as powerful tools for creating carbon-carbon bonds in the functionalization of heterocyclic systems, including thiazolo[5,4-d]pyrimidines. These reactions typically involve the coupling of a halo- or triflate-substituted thiazolopyrimidine with a boronic acid or ester. mdpi.com

While direct examples on Thiazolo[5,4-d]pyrimidin-7-amine are not extensively detailed in the provided context, the general applicability of these methods to similar heterocyclic systems is well-established. nih.govelsevierpure.com The catalytic cycle of a Suzuki cross-coupling reaction generally involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com This methodology allows for the introduction of various aryl and vinyl groups onto the thiazolo[5,4-d]pyrimidine scaffold.

Solid-Phase Synthesis Techniques for Thiazolo[5,4-d]pyrimidine Library Generation

Solid-phase synthesis has proven to be a highly efficient method for the generation of libraries of thiazolo[5,4-d]pyrimidine derivatives for high-throughput screening. mdpi.comnih.gov This technique simplifies purification processes as excess reagents and by-products can be removed by simple washing steps. rsc.org

A facile solid-phase synthesis method has been developed for a thiazolo-pyrimidinone derivative library, achieving high yields over multiple steps. mdpi.com Another protocol for the solid-phase synthesis of 7-aminothiazolo[4,5-d]pyrimidine scaffold libraries has been developed using a traceless linker, allowing for diversification through N-acylation, N-alkylation, and nucleophilic substitution with amines during cleavage from the resin. acs.orgnih.gov

A library of 36 thiazolo[4,5-d]pyrimidine (B1250722) derivatives was constructed with average yields of 63-93% over six steps by applying optimized conditions to solid-phase synthesis. nih.gov The solid-phase approach often involves attaching a suitable building block to a solid support, followed by a series of reactions to construct and functionalize the heterocyclic core, and finally cleaving the desired products from the support. mdpi.comacs.org

The following table outlines a general scheme for the solid-phase synthesis of a thiazolo-pyrimidinone derivative library. mdpi.com

StepReactionReagents/Conditions
1Attachment to solid supportResin, coupling agent
2Thorpe-Ziegler ReactionOptimized conditions
3CyclizationAcidic conditions, e.g., triethyl orthoformate
4Oxidation and Nucleophilic SubstitutionmCPBA, nucleophile (e.g., butylamine), base (e.g., triethylamine)
5Cleavage from resinCleavage cocktail

Rearrangement Reactions in the Synthetic Routes to Thiazolo[5,4-d]pyrimidine Derivatives

Rearrangement reactions offer sophisticated pathways for the synthesis of complex heterocyclic scaffolds like thiazolo[5,4-d]pyrimidines, often enabling the formation of the desired ring system from isomeric precursors. A prominent rearrangement in the chemistry of nitrogen-containing heterocycles is the Dimroth rearrangement, a process that has been explored in the synthesis of pyrimidine-fused systems. nih.gov

The Dimroth rearrangement typically involves the isomerization of a heterocyclic compound where a ring nitrogen and its exocyclic substituent are transposed with a ring carbon and its endocyclic nitrogen atom. nih.gov This occurs through a sequence of ring-opening and ring-closing reactions, often facilitated by acidic or basic conditions, or by heat. nih.gov While the direct synthesis of this compound via a named rearrangement is not extensively documented, the principles of the Dimroth rearrangement are applicable to its structural isomers and related systems.

For instance, the synthesis of the isomeric 7-aminothiazolo[4,5-d]pyrimidine scaffold has been achieved using a solid-phase strategy where a Dimroth rearrangement is a key step. nih.govacs.orgacs.org In this approach, a resin-bound precursor is cyclized to form an intermediate with a fused heterocyclic core, which then undergoes the rearrangement to yield the thermodynamically more stable thiazolo[4,5-d]pyrimidine skeleton. nih.govacs.org This strategy highlights the power of rearrangement reactions to access specific, stable heterocyclic frameworks.

The general mechanism for a Dimroth rearrangement in a related system, such as the conversion of a Current time information in Bangalore, IN.nih.govunife.ittriazolo[4,3-c]pyrimidine to a Current time information in Bangalore, IN.nih.govunife.ittriazolo[1,5-c]pyrimidine, involves protonation of a ring nitrogen, followed by hydrolytic ring opening of the pyrimidine ring. The resulting open-chain intermediate then undergoes rotation and re-cyclization to form the rearranged, more stable isomeric product. nih.gov Similar mechanistic pathways can be envisioned for the potential synthesis or isomerization of thiazolo[5,4-d]pyrimidine derivatives. The cyclization of formimidamide intermediates, for example, can proceed via a thermal Dimroth rearrangement to furnish quinazoline-containing structures, a strategy that underscores the utility of this reaction in building fused pyrimidine rings. mdpi.com

Strategies for Diversification at Positions 2, 5, and 7 of the Thiazolo[5,4-d]pyrimidine Scaffold

The development of novel this compound-based compounds is highly dependent on the ability to introduce chemical diversity at various positions of the heterocyclic core. Positions 2, 5, and 7 have been identified as key sites for modification, and numerous synthetic strategies have been developed to functionalize these specific locations. researchgate.net

A common and effective synthetic strategy begins with the construction of a 5,7-dichlorothiazolo[5,4-d]pyrimidine intermediate. This precursor allows for sequential and regioselective substitution of the chloro groups, taking advantage of their differential reactivity. Typically, the chlorine atom at the C7 position is more susceptible to nucleophilic attack than the one at C5, enabling the selective introduction of an amino group at position 7.

The general synthetic pathway often involves:

Cyclization to form a 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol. nih.govunifi.it

Chlorination of the diol, typically using phosphoryl chloride (POCl₃), to yield the 2-substituted-5,7-dichlorothiazolo[5,4-d]pyrimidine. nih.govunife.it

Selective aminolysis of the C7-chloro group with ammonia (B1221849) to install the requisite 7-amino functionality, yielding a 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate. nih.govunife.it

This 7-amino-5-chloro intermediate serves as a versatile platform for further diversification, particularly at position 5.

Diversification at Position 2:

The substituent at the 2-position is often incorporated early in the synthesis by selecting an appropriate starting material. For instance, reacting 2-aminothiole with various arylacetylchlorides leads to the formation of 2-arylmethyl-substituted thiazolo[5,4-d]pyrimidine-5,7-diols. nih.govunifi.it Alternatively, using 2-furoyl chloride results in a 2-(2-furanyl) substituent. unife.it Further diversification at this position can be achieved on the completed heterocyclic scaffold. For example, a 2-amino group can be converted into a chloro group via a Sandmeyer reaction, which can then participate in palladium-catalyzed cross-coupling reactions. acs.org Another approach involves starting with a 2-(propylthio) derivative, which can be prepared and then used as a precursor for further modifications at other positions. sci-hub.se

Diversification at Position 5:

With the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate in hand, the 5-position is primed for diversification. A highly effective method for introducing aryl and heteroaryl groups at this position is the Suzuki-Miyaura cross-coupling reaction. nih.gov By reacting the 5-chloro intermediate with various boronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base, a wide array of substituents can be installed. nih.govunifi.it

Alternatively, direct nucleophilic aromatic substitution (SNAr) of the 5-chloro group can be achieved by reacting the intermediate with various amines, often at elevated temperatures. This allows for the introduction of a diverse range of N-substituted amino groups at the 5-position, leading to 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidines. unife.it

Diversification at Position 7:

The primary method for functionalizing the 7-position is through nucleophilic aromatic substitution on a 7-chloro precursor. Starting with a 2-substituted-7-chlorothiazolo[5,4-d]pyrimidine, a variety of nucleophiles can be introduced. This includes reactions with primary and secondary amines (both acyclic and cyclic, such as morpholine (B109124) and piperazine) to yield the corresponding 7-substituted amino derivatives. acs.orgsci-hub.se Reaction with hydrazine hydrate produces a 7-hydrazinyl intermediate, which can be further derivatized by condensation with aldehydes to form hydrazones or by reaction with isothiocyanates to yield thiosemicarbazides. sci-hub.se

The following interactive table summarizes the key diversification strategies for the Thiazolo[5,4-d]pyrimidine scaffold.

PositionPrecursor Functional GroupReaction TypeKey ReagentsResulting FunctionalityCitations
2 Thiazole ring formationCyclizationArylacetyl chlorides2-Arylmethyl nih.gov, unifi.it
5 5-ChloroSuzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst5-Aryl/Heteroaryl nih.gov, unifi.it
5 5-ChloroNucleophilic Aromatic SubstitutionAmines (e.g., benzylamine, phenethylamine)5-Alkyl/Arylamino unife.it
7 7-ChloroNucleophilic Aromatic SubstitutionAmines (e.g., morpholine, piperazine)7-Amino derivatives sci-hub.se
7 7-ChloroNucleophilic Aromatic SubstitutionHydrazine hydrate7-Hydrazinyl sci-hub.se

These methodologies provide a robust toolbox for medicinal chemists to systematically explore the structure-activity relationships of this compound derivatives.

Pharmacological Significance and Biological Activities of Thiazolo 5,4 D Pyrimidin 7 Amine Derivatives

Modulation of Adenosine (B11128) Receptors by Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives

Adenosine receptors (ARs), which are G protein-coupled receptors, are classified into four subtypes: A1, A2A, A2B, and A3. mdpi.com These receptors are distributed throughout the body and are involved in a multitude of physiological processes, making them attractive therapeutic targets. mdpi.com Thiazolo[5,4-d]pyrimidin-7-amine derivatives have emerged as a versatile class of compounds capable of modulating these receptors with varying degrees of affinity and selectivity.

Antagonistic and Inverse Agonistic Properties at Human Adenosine Receptor Subtypes (A1, A2A, A2B, and A3)

Research has demonstrated that the 7-amino-thiazolo[5,4-d]pyrimidine scaffold is a key framework for developing novel human adenosine receptor antagonists. unicam.itnih.gov The affinity and selectivity of these derivatives towards the different AR subtypes can be finely tuned by modifying the substituents at the 2, 5, and 7 positions of the bicyclic core. unicam.itnih.gov

For instance, a series of 7-amino-thiazolo[5,4-d]pyrimidines were synthesized and evaluated for their binding affinity at human A1, A2A, and A3 receptors, and their functional activity at the A2B receptor. nih.gov These studies revealed that while a 7-amino group generally confers good affinity for the hA2A and hA1 subtypes and lower activity at the hA3 subtype, the nature of the groups at positions 2 and 5 plays a crucial role in modulating this activity. unicam.it For example, compounds bearing a furan-2-yl group at the 2-position generally exhibit higher affinity for the hA2A receptor compared to those with a 2-phenyl substituent. unicam.it

Furthermore, some derivatives have been identified as not only antagonists but also inverse agonists. acs.orgnih.gov Inverse agonists are compounds that bind to the same receptor as an agonist but induce an opposite pharmacological response. A study on N5-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines identified potent inverse agonists at the hA2A receptor. acs.orgunife.it Two derivatives, in particular, displayed exceptionally high affinity, with one showing a KH value in the femtomolar range. acs.org Functional assays confirmed their behavior as potent inverse agonists at the hA2A AR. acs.orgunife.it

Characterization of Dual Receptor Antagonism Profiles

A significant area of investigation has been the development of thiazolo[5,4-d]pyrimidine derivatives that act as dual antagonists for adenosine receptors. This approach is particularly relevant for conditions where targeting multiple receptor subtypes simultaneously could offer enhanced therapeutic benefits.

Several studies have focused on creating dual A1/A2A receptor antagonists. nih.govnih.gov By strategically modifying the substituents at positions 2 and 5, researchers have synthesized compounds with high affinity for both A1 and A2A receptors. nih.govnih.gov For example, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines were found to be potent dual A1/A2A AR antagonists. nih.gov One derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, exhibited Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A. nih.govnih.gov Similarly, another study identified a compound with a 5-((2-methoxyphenyl)methylamino) group and a 2-phenyl moiety that acted as a potent dual A1/A2A antagonist/inverse agonist with IC50 values of 13.4 nM for hA1 and 5.34 nM for hA2A. nih.gov

The development of dual A2A/A2B antagonists has also garnered attention, particularly for cancer immunotherapy. nih.gov The rationale is that in the tumor microenvironment, where adenosine levels are high, simultaneously blocking both A2A and A2B receptors could more effectively counteract adenosine-mediated immunosuppression. nih.gov A highly selective dual A2A/A2B antagonist, M1069, was developed and shown to rescue T-cell IL-2 production (an A2A-dependent effect) and inhibit VEGF production by myeloid cells (an A2B-dependent effect). nih.gov

Ligand Selectivity Assessment Across Adenosine Receptor Subtypes

The selectivity of this compound derivatives for specific adenosine receptor subtypes is a critical aspect of their pharmacological profile. The ability to target one receptor subtype over others can minimize off-target effects and enhance therapeutic efficacy.

The substitution pattern on the thiazolo[5,4-d]pyrimidine core is the primary determinant of selectivity. unicam.itnih.gov Studies have shown that modifications at the 2, 5, and 7 positions can dramatically alter the selectivity profile. For instance, replacing a 7-oxo function with a 7-amino group has been shown to significantly modify AR affinity and selectivity in other bicyclic AR antagonists. unicam.it

In the 7-amino-thiazolo[5,4-d]pyrimidine series, the nature of the substituent at the 2-position significantly influences selectivity. unicam.it Compounds with a furan-2-yl group at this position tend to have higher affinity for the A2A receptor. unicam.it The substituent at the 5-position also plays a crucial role in fine-tuning selectivity. nih.gov The presence of an unsubstituted phenyl, a furan-2-yl, or a 5-methyl-furan-2-yl ring at position 5, combined with various substituents at position 2, can lead to high affinity for both A1 and A2A receptors. nih.gov

The following table summarizes the binding affinities of selected thiazolo[5,4-d]pyrimidine derivatives for different adenosine receptor subtypes, illustrating the impact of substitutions on affinity and selectivity.

CompoundSubstituent at C2Substituent at C5hA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)hA2B IC50 (nM)
Derivative A Phenyl(2-methoxyphenyl)methylamino10.24.72>1000>1000
Derivative B 2-FluorobenzylFuran-2-yl1.90.06--
Derivative C Furan-2-ylPhenyl-High AffinityLow Affinity-
Data sourced from multiple studies and compiled for illustrative purposes.

Anticancer and Antiproliferative Mechanisms of Thiazolo[5,4-d]pyrimidine Derivatives

In addition to their role as adenosine receptor modulators, thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer and antiproliferative agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have reported the potent antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against a variety of human cancer cell lines. nih.govrsc.orgnih.gov The design and synthesis of these compounds often employ strategies like atom replacement and drug repurposing to optimize their anticancer effects. nih.govnih.gov

For example, one study identified a derivative, compound 22, which exhibited good antiproliferative activity against the human gastric cancer cell line HGC-27 with an IC50 value of 1.22 μM, while showing low toxicity to normal gastric epithelial cells (GES-1). nih.gov Mechanistic studies revealed that this compound inhibited colony formation and migration of HGC-27 cells and induced apoptosis. nih.gov Another derivative, compound 24, with a morpholine (B109124) substitution, showed even more potent antiproliferative activity against the MGC-803 gastric cancer cell line (IC50 = 1.03 μM) and good selectivity over normal cells. nih.gov

A series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were also synthesized and evaluated for their anticancer activity. mdpi.comnih.gov One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl) unicam.itrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b), showed strong cytotoxic effects against melanoma cell lines C32 (IC50 = 24.4 μM) and A375 (IC50 = 25.4 μM). mdpi.com

The antiproliferative activity of these compounds is often associated with the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases-3/9, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

The following table presents the antiproliferative activity of selected thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (μM)
Compound 22 HGC-27 (Gastric)1.22
Compound 24 MGC-803 (Gastric)1.03
Compound 7i MGC-803 (Gastric)4.64
Compound 7i HGC-27 (Gastric)5.07
Compound 3b C32 (Melanoma)24.4
Compound 3b A375 (Melanoma)25.4
Data compiled from various research articles.

Targeting Specific Kinase Pathways (e.g., VEGFR-2, EGFR)

A key mechanism underlying the anticancer activity of thiazolo[5,4-d]pyrimidine derivatives is their ability to inhibit specific protein kinases that are critical for tumor growth and angiogenesis. Vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are two such kinases that have been successfully targeted by these compounds. nih.govresearchgate.net

Inhibition of VEGFR-2 is a crucial strategy to block tumor-associated angiogenesis. nih.gov Several thiazolo[5,4-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors. nih.gov In one study, two compounds, 3l and 3m, exhibited potent inhibitory effects on human umbilical vein endothelial cells (HUVECs) with IC50 values of 1.65 μM and 3.52 μM, respectively. nih.gov Compound 3l also demonstrated excellent potency against VEGFR-2, with 98.5% inhibition at a concentration of 50 μM. nih.gov

Similarly, the EGFR signaling pathway is a well-established target in cancer therapy. Thiazolo[5,4-b]pyridine derivatives, which are structurally related to thiazolo[5,4-d]pyrimidines, have been developed as potent and selective EGFR-tyrosine kinase (TK) inhibitors, even targeting resistance mutations. dntb.gov.ua While the core scaffold is slightly different, these findings highlight the potential of the broader thiazolopyrimidine family in targeting EGFR. The design of these inhibitors often involves creating hybrids with other pharmacophores known to interact with the EGFR kinase domain.

The following table summarizes the inhibitory activity of selected thiazolo[5,4-d]pyrimidine derivatives against key kinase targets.

CompoundTarget KinaseInhibition / IC50
Compound 3l VEGFR-298.5% inhibition at 50 μM
Compound 3m VEGFR-2 (HUVEC)IC50 = 3.52 μM
Compound 9n (Oxazolo[5,4-d]pyrimidine) VEGFR-2IC50 = 0.33 μM
Data sourced from relevant research papers.

Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of this process, making it a prime target for anti-cancer therapies. nih.gov Several thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated as potential angiogenesis inhibitors by targeting VEGFR-2. nih.govresearchgate.net

Two notable examples, compounds 3l and 3m , demonstrated potent inhibitory effects on Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Compound 3l also exhibited significant potency against VEGFR-2. nih.gov These findings suggest that the thiazolo[5,4-d]pyrimidine scaffold is a promising starting point for the development of novel anti-angiogenic agents. nih.govresearchgate.net

Table 1: Anti-Angiogenic Activity of Selected Thiazolo[5,4-d]pyrimidine Derivatives

Compound HUVEC Inhibition IC50 (μM) VEGFR-2 Inhibition (%) at 50 μM
3l 1.65 98.5
3m 3.52 Not Reported

Data sourced from a study on the design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives as potential angiogenesis inhibitors. nih.gov

Induction of Apoptosis and Inhibition of Colony Formation

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Thiazolo[5,4-d]pyrimidine derivatives have shown promise in this area. For instance, compound 24 , a derivative with a morpholine substitution, not only displayed potent antiproliferative activity against the MGC803 gastric cancer cell line but also inhibited colony formation and induced apoptosis. nih.gov

The mechanism of apoptosis induction by these derivatives often involves the modulation of key regulatory proteins. Western blot analysis of cells treated with compound 24 revealed an upregulation of pro-apoptotic proteins Bax and caspases-3 and -9, along with a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, another thiazolo[5,4-d]pyrimidine derivative, 7i , exhibited potent inhibition of gastric cancer cells and was found to induce apoptosis. nih.gov These findings highlight the potential of these compounds to serve as templates for designing new anticancer agents that can effectively trigger cancer cell death. nih.govnih.gov

Interaction with Other Biological Targets by Thiazolo[5,4-d]pyrimidine Derivatives

The therapeutic potential of thiazolo[5,4-d]pyrimidine derivatives extends beyond their anti-cancer properties, with various compounds demonstrating significant interactions with other important biological targets.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain. nih.gov Antagonists of this receptor are therefore of great interest for the development of new analgesic drugs. nih.govresearchgate.net A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines have been identified and synthesized as potent TRPV1 antagonists. nih.govresearchgate.net Through exploration of the structure-activity relationships at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine core, several potent antagonists, including compounds 3 , 29 , 51 , and 57 , were identified. nih.gov Notably, compound 3 was found to be orally bioavailable and demonstrated a significant reversal of carrageenan-induced thermal hyperalgesia in rats. nih.gov

CX3CR1 Receptor Antagonism

The fractalkine receptor, CX3CR1, is implicated in various inflammatory and neurodegenerative diseases, making it an attractive therapeutic target. google.comresearchgate.net Researchers have developed two series of 7-amino-5-thio-thiazolo[4,5-d]pyrimidine derivatives as potent and selective antagonists of the CX3CR1 receptor. nih.govacs.org By modifying substituents on the core structure, compounds with high selectivity for CX3CR1 over the related CXCR2 receptor were achieved. nih.govacs.org Specifically, a leucinol moiety at the 7-position combined with α-methyl branched benzyl (B1604629) derivatives at the 5-position resulted in compounds with promising affinity and selectivity, such as 18a and 24h . nih.govacs.org These findings represent a significant step towards the development of orally available CX3CR1 antagonists. nih.govacs.org

Broader Spectrum Kinase Inhibitory Activities (e.g., CDK-1, GSK-3, Xanthine (B1682287) Oxidase)

The biological activity of thiazolo[5,4-d]pyrimidine derivatives also includes the inhibition of a broader spectrum of kinases. ontosight.ai For example, certain 8H-thiazolo[5,4-f]quinazolin-9(8H)-ones have been investigated as dual inhibitors of Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase-3 (GSK-3), both of which are implicated in neurodegenerative diseases like Alzheimer's. nih.gov While some derivatives showed limited activity against CDK5/p25 and CK1δ/ε, others displayed nanomolar inhibitory concentrations against DYRK1A, another kinase involved in neurodegeneration. nih.gov

Furthermore, some N-aryl-5-amino-4-cyanopyrazole derivatives, which can be considered related structures, have been synthesized and shown to be potent inhibitors of xanthine oxidase, an enzyme involved in gout. ekb.eg The diverse kinase inhibitory profile of the broader thiazolopyrimidine class underscores their potential for development into multi-targeted therapeutic agents. ontosight.ainih.gov

Miscellaneous Biological Applications of Thiazolo[5,4-d]pyrimidine Derivatives

The pharmacological utility of the thiazolo[5,4-d]pyrimidine scaffold is extensive, with derivatives demonstrating a wide array of other biological activities. These include anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netontosight.ai For instance, some derivatives have been explored as antagonists for adenosine receptors (A1 and A2A), which are involved in various physiological processes and are targets for conditions like depression. nih.gov The structural similarity of the thiazolo[5,4-d]pyrimidine core to endogenous purines likely contributes to its ability to interact with a diverse range of biological targets, making it a privileged scaffold in the discovery of new therapeutic agents. researchgate.netnih.gov

Antimicrobial and Antiviral Activities

Derivatives of this compound have been investigated for their potential to combat various pathogens, including bacteria and viruses. oup.comresearchgate.net The core structure is considered a promising platform for the development of new therapeutic agents. chem-soc.siresearchgate.net

Research has demonstrated that this class of compounds exhibits a spectrum of biological actions. chem-soc.si For instance, certain 7-substituted-2-(propylthio)-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and screened for their antiviral properties. chem-soc.si In these studies, some of the synthesized compounds displayed activity against the Bovine Viral Diarrhea Virus (BVDV), which is used as a surrogate for the Hepatitis C virus. chem-soc.si However, not all derivatives in the tested series showed antiviral effects. chem-soc.si

In the realm of antibacterial research, a derivative of this compound has been identified as having activity against the stationary phase of Borrelia burgdorferi, the bacterium responsible for Lyme disease. sci-hub.se This finding is significant as stationary phase bacteria are often more resistant to conventional antibiotics.

The broad biological potential of this chemical family is further underscored by the general observation that thiazolopyrimidine derivatives possess proven antimicrobial activities. chem-soc.sioup.com

Molluscicidal Properties

A notable area of investigation for thiazolo[5,4-d]pyrimidine derivatives has been their potential as molluscicides, particularly against snails that act as intermediate hosts for parasites causing diseases like schistosomiasis. chem-soc.sioup.com Several studies have focused on the synthesis of novel thiazolo[5,4-d]pyrimidine compounds and their subsequent screening for activity against Biomphalaria alexandrina, a snail species that is an intermediate host for Schistosoma mansoni.

In one such study, a series of 7-(substituted amino)-2-(ethylthio)thiazolo[5,4-d]pyrimidines were synthesized and evaluated for their molluscicidal effects. oup.com The research highlighted that the biological activity of these compounds is significantly influenced by the nature of the substituent at the 7-position of the pyrimidine (B1678525) ring.

A review of molluscicides confirmed the efficacy of certain thiazolo[5,4-d]pyrimidine derivatives. Specifically, compounds designated as 55a and 55i demonstrated potent activity, causing 100% mortality in B. alexandrina snails at a concentration of 25 parts per million (ppm) within 24 hours. This level of activity underscores the potential of this chemical class in the control of schistosomiasis by targeting its intermediate host.

Structure Activity Relationship Sar and Ligand Design Principles for Thiazolo 5,4 D Pyrimidin 7 Amine Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The pharmacophoric requirements for thiazolo[5,4-d]pyrimidin-7-amine derivatives are highly dependent on the target protein. For instance, to achieve potent and selective antagonism of the human A2A adenosine (B11128) receptor (A2AAR), specific structural features are crucial. A key requirement is the presence of an exocyclic amine group at the 7-position of the thiazolo[5,4-d]pyrimidine (B3050601) core. nih.gov Additionally, a furan-2-yl moiety at the 2-position has been identified as a critical component for high A2AAR affinity. nih.gov

In the context of immunosuppressive agents, the pharmacophore is centered around a 5-amino-7-N-piperazinylthiazolo[5,4-d]pyrimidine pattern. acs.org This highlights the importance of the substitution at both the 5 and 7-positions for this particular biological activity. For antagonists of the transient receptor potential vanilloid 1 (TRPV1), a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines have been identified as potent antagonists, indicating the significance of amino groups at these two positions. researchgate.net

The versatility of the thiazolo[5,4-d]pyrimidine scaffold is further demonstrated by its exploration as a potential inhibitor of various kinases and other enzymes. researchgate.net The development of these derivatives often involves isosteric replacement of structural fragments from known inhibitors, leveraging the thiazole (B1198619) ring as a bioisostere for other aromatic systems like the pyridine (B92270) ring. researchgate.netacs.org This approach has been fundamental in developing new SARs for this class of compounds. unife.it

Influence of Substituents at Position 2 of the Thiazolo[5,4-d]pyrimidine Core on Activity and Selectivity

The nature of the substituent at the 2-position of the thiazolo[5,4-d]pyrimidine core plays a pivotal role in modulating the biological activity and selectivity of these derivatives.

For adenosine A1 and A2A receptor antagonists, the introduction of an arylmethyl group, particularly a benzyl (B1604629) or an ortho-substituted benzyl moiety, at position 2 has been shown to enhance A2AAR affinity compared to a simple phenyl ring. nih.gov While substituents like chloro, methoxy, or fluoro on the benzyl ring have been explored, it is challenging to definitively state which one provides the most significant advantage. nih.gov However, all compounds with an unsubstituted or ortho-substituted benzyl ring at this position exhibited good to high binding affinities for both A1 and A2A adenosine receptors. nih.gov

In the pursuit of potent A2AAR antagonists, a furan-2-yl moiety at position 2 is considered a key structural feature. nih.gov For antiproliferative activity against certain cancer cell lines, a phenyl ring at the C(2) position appears to be important for receptor binding. mdpi.com The inhibitory activities of derivatives with various substituents on this phenyl ring were found to be comparable to the kinase inhibitor sunitinib, with the exception of a nitro group. mdpi.com Interestingly, replacing the phenyl ring with a methylpiperazine substituent enhanced activity, whereas a simple methyl group led to unsatisfactory results. mdpi.com For inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an aromatic substituent at the C(2) position is favored over an aliphatic one. mdpi.com

The following table summarizes the effect of various substituents at position 2 on the biological activity of this compound derivatives:

Substituent at Position 2 Target Effect on Activity/Selectivity
Benzyl or ortho-substituted benzylAdenosine A1/A2A ReceptorsEnhanced A2AAR affinity compared to phenyl. nih.gov
Furan-2-ylAdenosine A2A ReceptorHigh affinity. nih.gov
PhenylVarious (e.g., kinases)Essential for binding in some cases. mdpi.com
MethylpiperazineAntiproliferativeEnhanced activity. mdpi.com
MethylAntiproliferativeUnsatisfactory results. mdpi.com
Aromatic (general)HGPRTFavored over aliphatic substituents. mdpi.com

Impact of Substituents at Position 5 on Ligand Affinity and Selectivity

Substituents at the 5-position of the thiazolo[5,4-d]pyrimidine core significantly influence ligand affinity and selectivity. For dual A1/A2A adenosine receptor antagonists, the presence of an unsubstituted phenyl, a furan-2-yl, or a 5-methyl-furan-2-yl ring at this position leads to high affinity for both receptor subtypes, regardless of the substituent at position 2. nih.gov The introduction of substituents with varying steric hindrance at position 5 is generally well-tolerated for maintaining good to high A2AAR affinity. nih.gov

In the development of selective A2AAR antagonists, a variety of substituents have been explored at position 5. These include (hetero)aryl or alkyl residues attached through different linkers. nih.gov Specifically, piperazine (B1678402) and piperidine (B6355638) moieties, either directly attached or spaced by an ethylamino chain, have yielded potent and selective A2AAR inverse agonists. nih.gov For instance, the introduction of a piperidine or a piperazine moiety directly at position 5 or via an ethylamino linker has been a successful strategy. nih.gov

For immunosuppressive agents based on the 5-amino-7-N-piperazinylthiazolo[5,4-d]pyrimidine scaffold, the amino group at position 5 is a key part of the active pharmacophore. acs.org Similarly, for TRPV1 antagonists, exploration of the SAR at the 5-position has been crucial in identifying potent compounds. researchgate.net

The table below outlines the impact of different substituents at position 5:

Substituent at Position 5 Target Effect on Affinity/Selectivity
Phenyl, Furan-2-yl, 5-Methyl-furan-2-ylAdenosine A1/A2A ReceptorsHigh affinity for both A1 and A2A receptors. nih.gov
(Hetero)aryl or alkyl residuesAdenosine A2A ReceptorGenerally well-tolerated with good to high affinity. nih.gov
Piperidine or Piperazine (direct or via linker)Adenosine A2A ReceptorYields potent and selective inverse agonists. nih.gov
Amino groupImmunosuppressionKey component of the pharmacophore. acs.org

Significance of Modifications at the C-7 Amine Moiety on Biological Profile

Modifications at the C-7 amine moiety of the thiazolo[5,4-d]pyrimidine scaffold are critical in defining the biological profile of the resulting derivatives. The presence of an exocyclic amine group at this position is a fundamental requirement for potent and selective A2AAR antagonists. nih.gov

For immunosuppressive agents, the introduction of a piperazinyl group at the 7-position is a cornerstone of the SAR. acs.org The unsubstituted piperazinyl group itself confers reasonable activity, serving as an excellent starting point for further optimization. acs.org Further derivatization of this piperazine ring with isocyanates, acyl chlorides, carboxylic acids, sulfonyl chlorides, or chloroformates has led to the discovery of potent immunosuppressive compounds with IC50 values in the nanomolar range in mixed lymphocyte reaction (MLR) assays. acs.orgacs.org

In the context of TRPV1 antagonists, a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines have been identified as potent inhibitors, underscoring the importance of the amino functionality at C-7 for this activity. researchgate.net The exploration of various substitutions at this position has been a key strategy in optimizing the potency of these antagonists. researchgate.net

The following table summarizes the significance of modifications at the C-7 amine:

Modification at C-7 Amine Target Significance
Exocyclic AmineAdenosine A2A ReceptorEssential for potent and selective antagonism. nih.gov
Piperazinyl groupImmunosuppressionKey for immunosuppressive activity; allows for further optimization. acs.orgacs.org
Amino groupTRPV1Important for potent antagonism. researchgate.net

Conformational Analysis and Its Correlation with Biological Response

While detailed public-domain studies on the conformational analysis of this compound derivatives are not extensively available, molecular docking studies have been employed to support in vitro findings and rationalize the observed biological activities. nih.govresearchgate.net These computational approaches help to visualize the binding modes of these ligands within the active sites of their target proteins.

For dual A1 and A2A adenosine receptor antagonists, molecular docking results have been consistent with the in vitro affinity data. nih.gov For example, the high affinity of certain 2-(substituted benzyl)-5-(heteroaryl)this compound derivatives is supported by their predicted interactions within the receptor binding pockets. nih.govresearchgate.net

In the design of inhibitors for other targets, such as VEGFR2, in silico analysis has suggested that the thiazolo[5,4-d]pyrimidine moiety can be positioned within the ATP binding site, forming key hydrogen bonds with amino acid residues. mdpi.com The conformation of the substituents, particularly those with stereochemical complexity, can also play a crucial role. It has been observed that compounds with substituents containing stereo-structured groups can exhibit superior activity compared to those with planar structures, suggesting that the three-dimensional arrangement of the molecule is critical for optimal interaction with the biological target. mdpi.com

The lack of extensive publicly available conformational analysis data underscores an area for future research that could provide deeper insights into the SAR of this important class of compounds and further guide the design of more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of Thiazolo 5,4 D Pyrimidin 7 Amine Derivatives

Molecular Docking for Ligand-Target Interaction Profiling

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in profiling the interactions of Thiazolo[5,4-d]pyrimidin-7-amine derivatives against various significant biological targets, primarily G protein-coupled receptors (GPCRs) and protein kinases.

In one key study, molecular docking was employed to investigate the binding mode of a series of newly synthesized 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives at the human A2A adenosine (B11128) receptor (hA2A AR), a crucial target for neurological and inflammatory disorders. nih.gov The crystal structure of the hA2A AR in complex with a known antagonist was used as the biomolecular target for these docking analyses. nih.gov Similarly, other research efforts have used this scaffold to design potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor-associated angiogenesis. researchgate.net These studies provide a structural hypothesis for the observed biological activities and guide the rational design of more potent and selective compounds.

Table 1: Molecular Docking Targets and Software for this compound Derivatives
Biological TargetPDB CodeSoftware UsedReference
Human A₂A Adenosine Receptor (hA₂A AR)5NM4MOE, CCDC Gold, Cresset Flare nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Not SpecifiedNot Specified researchgate.net

Analysis of Binding Site Interactions and Identification of Key Interacting Residues

Following molecular docking, a detailed analysis of the binding site provides critical insights into the specific molecular interactions that stabilize the ligand-target complex. For the this compound derivatives docked into the hA2A adenosine receptor, a consistent binding mode was observed. nih.gov

The core Thiazolo[5,4-d]pyrimidine (B3050601) scaffold is predicted to insert into the binding cavity, where it is positioned between the side chains of key amino acid residues, leading to favorable energetic interactions. nih.gov Specifically, the bicyclic ring system engages in π–π stacking interactions with Phe168 and Leu249. nih.gov The exocyclic 7-amino group, a defining feature of this compound class, plays a crucial role by forming polar interactions with the side chains of Asn253 and Glu169. nih.gov Furthermore, the N6 atom of the pyrimidine (B1678525) ring is also involved in a polar interaction with Asn253, further anchoring the ligand within the binding site. nih.gov These interactions are fundamental to the high binding affinity observed for potent derivatives like 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine. nih.gov

Table 2: Key Binding Site Interactions for this compound Derivatives at the hA₂A AR
Interacting ResidueType of InteractionLigand Moiety InvolvedReference
Phe168π–π StackingThiazolo[5,4-d]pyrimidine Scaffold nih.gov
Leu249π–π StackingThiazolo[5,4-d]pyrimidine Scaffold nih.gov
Asn253Polar Interaction / Hydrogen BondExocyclic Amine Group & N6 Atom nih.gov
Glu169Polar Interaction / Hydrogen BondExocyclic Amine Group nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a statistical model correlating the chemical structure of compounds with their biological activity. While QSAR is a powerful tool for predicting the potency of new compounds and optimizing lead structures, specific QSAR studies focusing on this compound derivatives have not been prominently reported in the reviewed scientific literature. The development of such models would require a large, congeneric dataset of compounds with well-defined biological activity data, which could be a valuable future direction for this class of molecules.

In Silico Screening and Virtual Library Design for Novel Thiazolo[5,4-d]pyrimidine Derivatives

The principles of rational drug design, often involving in silico screening and virtual library design, have been successfully applied to the this compound scaffold. Researchers have built upon previous findings to design and synthesize new libraries of compounds aimed at improving potency and selectivity for specific targets.

For instance, based on prior knowledge that the affinity of this class of compounds for adenosine receptors can be modulated by substituents at the C2 and C5 positions, a new series of 7-aminothiazolopyrimidines was designed to yield more potent A1 and A2A adenosine receptor antagonists. nih.gov This goal-oriented design process involved selecting specific arylmethyl groups for position 2 to enhance binding affinity. nih.gov Another research effort focused on designing Thiazolo[5,4-d]pyrimidine derivatives as potential angiogenesis inhibitors by targeting VEGFR-2. researchgate.net This involved creating two series of derivatives and evaluating them, leading to the identification of compounds with potent inhibitory effects against Human Umbilical Vein Endothelial Cells (HUVEC). researchgate.net These examples highlight how computational principles guide the creation of focused virtual libraries, which are then synthesized and tested, streamlining the drug discovery process.

Mechanistic Insights Derived from Computational Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, computational simulations such as molecular dynamics (MD) can offer deeper mechanistic insights by simulating the movement of atoms and molecules over time. These simulations can reveal information about the stability of binding poses, conformational changes in the protein upon ligand binding, and the energetic landscape of the interaction. However, based on the available scientific literature, detailed mechanistic studies using extensive computational simulations like MD for the this compound class of compounds are not yet widely reported. Such studies would be a valuable next step to complement docking results and provide a more dynamic understanding of the mechanism of action for these promising derivatives.

Advanced Spectroscopic and Structural Characterization Techniques for Thiazolo 5,4 D Pyrimidin 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of thiazolo[5,4-d]pyrimidin-7-amine derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR spectra are critical for identifying the number and types of protons and their connectivity. For instance, in a series of 2-(2-furanyl)-N⁵-substituted- biointerfaceresearch.comnih.govthiazolo[5,4-d]pyrimidine-5,7-diamines, the chemical shifts and multiplicities of the protons on the furan (B31954) ring, the pyrimidine (B1678525) ring, and the various N⁵-substituents have been meticulously assigned. unife.it In one derivative, 5-chloro-2-(2-furanyl) biointerfaceresearch.comnih.govThis compound, the protons of the amino group appear as a broad singlet at 8.27 ppm, while the furan and pyrimidine protons resonate at distinct chemical shifts. unife.it Similarly, for 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, the proton signals for the aromatic and amino groups are well-defined. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In derivatives of 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, the carbon signals for the thiazole (B1198619), pyrimidine, and furan rings, as well as the various substituents, have been unambiguously assigned. unife.it For example, the ¹³C NMR spectrum of 5-chloro-2-(2-furanyl) biointerfaceresearch.comnih.govThis compound shows distinct signals for the carbons of the heterocyclic core and the furan ring. unife.it

Table 1: Representative ¹H NMR Data for Selected Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives

CompoundSolventKey ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
5-Chloro-2-(2-furanyl) biointerfaceresearch.comnih.govThis compound unife.itDMSO-d₆8.27 (br s, 2H, NH₂), 8.03 (s, 1H), 7.29-7.30 (m, 1H), 6.80-6.81 (m, 1H)
2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)this compound nih.govDMSO-d₆7.91-7.92 (s, 1H, ar), 7.17-7.31 (m, 7H, 5 ar + NH₂), 7.06-7.07 (m, 1H, ar), 6.72-6.73 (m, 1H, ar), 3.72-3.77 (s, 4H), 2.75-2.79 (m, 2H), 2.52-2.57 (m, 6H)
7-Chloro-2-(n-propylthio)thiazolo[5,4-d]pyrimidine sci-hub.seNot Specified8.73 (s, 1H, pyrimidine-H), 3.42 (t), 1.89 (sext), 1.10 (t) (propyl protons)
5-Methyl-7-(4-chlorophenyl)thiazolo[5,4-d]pyrimidine scispace.comCDCl₃8.72-8.75 (m, 2H), 8.06 (d, J = 8.55 Hz, 2H), 7.58 (m, 3H), 7.50 (d, J = 8.52 Hz, 2H), 2.91 (s, 3H)

Table 2: Representative ¹³C NMR Data for Selected Thiazolo[5,4-d]pyrimidine Derivatives

CompoundSolventKey ¹³C NMR Chemical Shifts (δ, ppm)
5-Chloro-2-(2-furanyl) biointerfaceresearch.comnih.govThis compound unife.itDMSO-d₆163.05, 158.12, 155.35, 152.92, 147.70, 130.33, 113.62, 112.73
2-(Furan-2-yl)-5-(4-phenethylpiperazin-1-yl)this compound nih.govDMSO-d₆164.97, 159.26, 157.20, 148.56, 146.09, 140.86, 129.11, 128.70, 126.30, 124.93, 113.22, 110.18, 60.25, 53.06, 44.30, 33.17
7-Morpholino-2-(propylthio)thiazolo[5,4-d]pyrimidine sci-hub.seNot Specified165.8, 161.3, 153.3, 152.6, 130.6, 67.0 (2C), 46.4 (2C), 35.2, 22.6, 13.4
5-Methyl-7-(4-chlorophenyl)thiazolo[5,4-d]pyrimidine scispace.comCDCl₃167.9, 164.9, 163.7, 156.6, 140.2, 138.0, 135.7, 131.5, 131.1, 130.4, 129.4, 128.9, 128.5, 26.1

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful techniques that provide complementary information for the characterization of this compound and its derivatives.

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. nih.govrsc.org For this compound derivatives, IR spectra typically show absorption bands corresponding to N-H stretching vibrations of the amino group, C=N stretching of the pyrimidine and thiazole rings, and aromatic C-H stretching. For example, in 5-chloro-2-(2-furanyl) biointerfaceresearch.comnih.govThis compound, the IR spectrum displays bands at 3298 and 3136 cm⁻¹, which are characteristic of the amino group. unife.it Similarly, for piperazine- and piperidine-containing derivatives, characteristic IR bands for N-H and C-H stretching are observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. The ESI-TOF (Electrospray Ionization-Time of Flight) is a common HRMS technique used for this purpose. For instance, the calculated and found m/z values for various 5-methyl-7-arylthiazolo[5,4-d]pyrimidine derivatives have been reported, confirming their elemental formulas. scispace.com HRMS is also used to characterize intermediates and final products in multi-step syntheses of complex thiazolo[5,4-d]pyrimidine analogues. mdpi.com

Table 3: Representative IR and HRMS Data for Selected Thiazolo[5,4-d]pyrimidine Derivatives

CompoundIR (cm⁻¹)HRMS (m/z)
5-Chloro-2-(2-furanyl) biointerfaceresearch.comnih.govThis compound unife.it3298, 3136 (NH₂)Anal. Calcd. for C₉H₅ClN₄OS: C, 42.45; H, 1.98; N, 21.99. Found: C, 42.11; H, 1.63; N, 21.72.
5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)this compound nih.gov3304, 3211, 3172, 3149Anal. Calcd. for C₂₀H₂₀N₆OS: C, 61.21; H, 5.14; N, 21.41. Found: C, 61.55; H, 5.44; N, 21.63.
5-Methyl-7-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine scispace.comNot SpecifiedCalcd for C₁₈H₁₂FN₃S (M+): 321.0736, Found: 321.0734
2,4-Difluoro-N-(5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide nih.gov3268, 2922, 2844, 1567, 1426, 1336, 1272, 1122, 969, 816, 670Calcd for C₂₃H₂₁F₂N₄O₄S₂ (M+H⁺): 519.0967, Found: 519.0970

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For thiazolo[5,4-d]pyrimidine derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming the structures of newly synthesized compounds and understanding their intermolecular interactions in the solid state. For example, the crystal structure of a 7-amino-thiazolo[4,5-d]pyrimidine derivative was determined to unequivocally establish its structure. researchgate.net In another study, the 3D structures of two 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were confirmed by single-crystal X-ray diffraction. mdpi.com The crystal structure of a triazolo[4,5-d]pyrimidine derivative, a related heterocyclic system, was also elucidated using this technique. journalskuwait.org This information is invaluable for understanding how these molecules interact with biological targets and for guiding the design of new analogues with improved properties.

Q & A

Q. Basic

  • 1H/13C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.3 ppm, NH2 signals as broad singlets at δ ~7.7 ppm) .
  • IR spectroscopy : Confirms NH2 (3450–3270 cm⁻¹) and C=N/C-S stretches (1650–1550 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., deviations <0.1% for C, H, N) .
  • Melting point : Assesses compound consistency (e.g., 181–300°C ranges) .

How can researchers design derivatives to enhance selectivity for adenosine A2A receptors over A1 receptors?

Q. Advanced

  • Substituent engineering : Bulky heteroaromatic groups (e.g., furan-2-yl) at position 2 and piperazine/alkyl chains at position 5 improve A2A affinity. For example, compound 8 (EC50 = 12 nM for A2A vs. 480 nM for A1) uses a furan-2-yl and piperazine substituent .
  • Molecular docking : Simulate binding poses to identify steric/electronic interactions with A2A-specific residues (e.g., His264, Glu169) .
  • In vitro assays : Use radioligand displacement (e.g., [3H]ZM241385 for A2A) to validate selectivity .

What strategies resolve contradictory data in biological activity profiles of structurally similar derivatives?

Q. Advanced

  • Assay standardization : Control variables like cell line (HEK293 vs. CHO), receptor density, and buffer conditions .
  • Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .
  • Crystallographic analysis : Resolve binding mode discrepancies (e.g., ’s structural data for analog design) .

How can computational methods aid in developing this compound-based therapeutics?

Q. Advanced

  • QSAR modeling : Correlate substituent hydrophobicity (ClogP) with antiproliferative activity (e.g., IC50 <1 µM for 5-chloro derivatives) .
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between A1 and A2A receptors for selectivity tuning .

What purification techniques are recommended for isolating low-solubility derivatives?

Q. Basic

  • Gradient column chromatography : Employ mixed solvents (e.g., chloroform/methanol/ammonium hydroxide 8.5:1.5:0.15) to separate polar byproducts .
  • Recrystallization : Use dimethylformamide/water or 2-methoxyethanol for high-melting-point compounds (>300°C) .
  • HPLC-Prep : Apply reverse-phase C18 columns with acetonitrile/water gradients for analytical-scale purity (>95%) .

How can synthesis scale-up challenges be addressed while maintaining regioselectivity?

Q. Advanced

  • Temperature control : Maintain reflux conditions (±2°C) to avoid side reactions (e.g., ethyl ester hydrolysis) .
  • Catalyst loading optimization : Adjust acetic acid (0.5–1.0 eq.) to balance cyclization rate and byproduct formation .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

How can these derivatives be applied in material science, such as luminescent sensors?

Q. Advanced

  • MOF construction : Incorporate thiazolo[5,4-d]thiazole units into Zn/Cd-MOFs for fluorescence-based detection of heavy metals (e.g., Cd²⁺, Hg²⁺) .
  • Organic semiconductors : Design π-conjugated polymers with thiazolo[5,4-d]thiazole cores for hole-transport materials in perovskite solar cells (PCE >18%) .
  • Hybrid catalysts : Use thiazolo-based microspheres to template metal nanoparticles (Au, Ag) for catalytic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[5,4-d]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
Thiazolo[5,4-d]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.